4-(2,3-Difluorobenzoyl)isoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3-difluorophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-14-7-3-6-12(15(14)18)16(20)13-9-19-8-10-4-1-2-5-11(10)13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODGXSJRXNNULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C(=CC=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253223 | |
| Record name | (2,3-Difluorophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-70-6 | |
| Record name | (2,3-Difluorophenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Difluorophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2,3-Difluorobenzoyl)isoquinoline: Synthesis, Characterization, and Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of 4-(2,3-Difluorobenzoyl)isoquinoline, a novel compound of interest within the broader class of isoquinoline derivatives. Given the extensive therapeutic applications of the isoquinoline scaffold, this document outlines a prospective pathway for the synthesis, purification, and characterization of this specific derivative. Furthermore, it explores its potential biological activities and proposes a systematic screening approach to unlock its therapeutic value.
Introduction to the Isoquinoline Scaffold
Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline. It consists of a benzene ring fused to a pyridine ring. This core structure is the foundation for a vast array of naturally occurring alkaloids and synthetic compounds with significant biological activities.[1][2][3] Isoquinoline derivatives have been extensively investigated and have yielded drugs with applications as antihypertensives, anti-inflammatory agents, antioxidants, and antimicrobials.[4][5][6][7] Their diverse pharmacological profiles stem from their ability to interact with a wide range of biological targets.
Physicochemical Properties of 4-(2,3-Difluorobenzoyl)isoquinoline
While experimental data for 4-(2,3-Difluorobenzoyl)isoquinoline is not yet publicly available, we can predict its key physicochemical properties based on the parent isoquinoline molecule and the influence of the 2,3-difluorobenzoyl substituent.
| Property | Predicted Value / Characteristic | Justification |
| Molecular Formula | C₁₆H₉F₂NO | Based on the chemical structure. |
| Molecular Weight | ~269.25 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | The increased molecular weight and polarity compared to isoquinoline suggest a higher melting point. |
| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) | The aromatic nature and the presence of the benzoyl group suggest lipophilicity. The difluoro substitution may slightly increase polarity. |
| Acidity/Basicity | Weakly basic | The nitrogen atom in the isoquinoline ring can be protonated by strong acids.[8] |
Synthesis of 4-(2,3-Difluorobenzoyl)isoquinoline
A plausible synthetic route for 4-(2,3-Difluorobenzoyl)isoquinoline is a Friedel-Crafts acylation of isoquinoline with 2,3-difluorobenzoyl chloride. This reaction is a well-established method for introducing acyl groups onto aromatic rings.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-(2,3-Difluorobenzoyl)isoquinoline.
Detailed Experimental Protocol
-
Preparation of 2,3-Difluorobenzoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2,3-difluorobenzoic acid.
-
Slowly add thionyl chloride (SOCl₂) in excess.
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2,3-difluorobenzoyl chloride.
-
-
Friedel-Crafts Acylation:
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an anhydrous inert solvent like carbon disulfide (CS₂) or nitrobenzene.
-
Cool the suspension in an ice bath.
-
Slowly add the prepared 2,3-difluorobenzoyl chloride to the suspension.
-
Add isoquinoline dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.
-
If necessary, add a dilute acid to dissolve any aluminum hydroxides.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-(2,3-Difluorobenzoyl)isoquinoline.
-
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized 4-(2,3-Difluorobenzoyl)isoquinoline.
Characterization Workflow
Caption: Workflow for the structural characterization of 4-(2,3-Difluorobenzoyl)isoquinoline.
Spectroscopic and Analytical Data Interpretation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the protons on the isoquinoline and difluorobenzoyl rings. The chemical shifts and coupling patterns will be crucial for confirming the substitution pattern.
-
¹³C NMR: Will indicate the number of unique carbon environments in the molecule.
-
¹⁹F NMR: Will show signals corresponding to the two fluorine atoms, and their coupling will confirm their ortho relationship.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be vital for unambiguously assigning all proton and carbon signals and confirming the connectivity between the isoquinoline and benzoyl moieties.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will be used to determine the exact mass of the molecule, which should match the calculated mass for the molecular formula C₁₆H₉F₂NO.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic absorption bands for the C=O (ketone) stretching vibration, C-F stretching vibrations, and the aromatic C-H and C=C stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will be used to determine the purity of the final compound.[9]
-
Elemental Analysis: Will provide the percentage composition of carbon, hydrogen, nitrogen, and fluorine, which should be in agreement with the calculated values for the proposed structure.
Potential Biological Activity and Screening Cascade
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[6][7][10][11] The introduction of a difluorobenzoyl group at the 4-position may modulate these activities or introduce novel ones.
Hypothesized Therapeutic Targets
-
Anticancer: Many isoquinoline alkaloids exhibit cytotoxic effects against various cancer cell lines. Potential mechanisms include inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of signaling pathways like PI3K/Akt/mTOR.[5]
-
Anti-inflammatory: Some isoquinoline derivatives have been shown to inhibit pro-inflammatory cytokines through pathways such as NF-κB.[12]
-
Antimicrobial: The isoquinoline core is present in several natural and synthetic compounds with antibacterial and antifungal properties.
-
Antiviral: Certain isoquinoline alkaloids have demonstrated activity against a range of viruses, including HIV and Herpes Simplex Virus.[12]
Proposed Biological Screening Cascade
Caption: A tiered approach for the biological evaluation of 4-(2,3-Difluorobenzoyl)isoquinoline.
Conclusion
4-(2,3-Difluorobenzoyl)isoquinoline represents a promising, yet unexplored, derivative of the pharmacologically significant isoquinoline family. This guide provides a robust and scientifically grounded framework for its synthesis, purification, and comprehensive characterization. The proposed biological screening cascade offers a systematic approach to identifying and validating its potential therapeutic applications. The insights and protocols detailed herein are intended to empower researchers in drug discovery and development to further investigate this novel compound and its potential contributions to medicine.
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ResearchGate. (2020, March 17). structure,preparation,chemical properties and medicinal uses of isoquinoline hetero cyclic ring. Retrieved from [Link]
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PubMed Central. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]
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PMC. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
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Slideshare. Isoquinoline.pptx. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2023, February 26). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
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MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
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MDPI. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Retrieved from [Link]
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PubMed. (2024, November 13). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]
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Bentham Science Publisher. Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Retrieved from [Link]
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Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
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ResearchGate. (2025, August 9). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
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Progressive Academic Publishing. SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. Retrieved from [Link]
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The Elusive Difluorobenzoyl Isoquinolines: A Review of a Latent Pharmacophore
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and neurological activities. The strategic incorporation of fluorine atoms into drug candidates is a well-established method for enhancing metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, the synthesis and biological evaluation of difluorobenzoyl-substituted isoquinolines represent a logical and promising avenue for drug discovery. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and structure-activity relationships (SAR) of isoquinoline and tetrahydroisoquinoline derivatives, with a specific focus on the potential impact of N-difluorobenzoylation. While direct and extensive research on difluorobenzoyl isoquinolines is surprisingly limited in the public domain, this guide extrapolates from known isoquinoline chemistry and the established roles of fluorinated benzoyl moieties to provide a forward-looking analysis for researchers in the field.
The Isoquinoline Core: A Privileged Scaffold in Drug Discovery
The isoquinoline and its reduced form, tetrahydroisoquinoline, are heterocyclic motifs frequently found in natural products and synthetic pharmaceuticals.[1] This prevalence is attributed to their rigid structures which can effectively present pharmacophoric elements in a defined spatial orientation, leading to high-affinity interactions with biological targets.
A wide array of biological activities has been associated with isoquinoline derivatives, including:
-
Anticancer Activity: Many isoquinoline alkaloids and their synthetic analogs exhibit potent cytotoxic effects against various cancer cell lines.[2][3] Mechanisms of action include the inhibition of topoisomerases, disruption of microtubule dynamics, and modulation of key signaling pathways involved in cell proliferation and apoptosis.[4][5]
-
Kinase Inhibition: The isoquinoline scaffold has been successfully employed in the design of potent kinase inhibitors.[6] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.
-
Antimicrobial and Antiviral Properties: Certain isoquinoline derivatives have shown significant activity against a range of pathogens.[1][7]
Synthetic Strategies for the Isoquinoline Framework
Several classical and modern synthetic methods are available for the construction of the isoquinoline core, providing access to a diverse range of derivatives.
Bischler-Napieralski Reaction
A cornerstone in isoquinoline synthesis, the Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to yield a 3,4-dihydroisoquinoline. This intermediate can then be aromatized to the corresponding isoquinoline. This method is particularly useful for preparing 1-substituted isoquinolines.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is another fundamental method that involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. This reaction is widely used in the synthesis of isoquinoline alkaloids and their analogs.
N-Acylation of the Isoquinoline Nitrogen
For the synthesis of N-benzoyl isoquinoline derivatives, a straightforward approach involves the acylation of a pre-existing isoquinoline or tetrahydroisoquinoline core. This is typically achieved by reacting the parent heterocycle with a benzoyl chloride derivative in the presence of a base.
Experimental Protocol: General Procedure for N-Acylation of Tetrahydroisoquinoline
-
Dissolution: Dissolve 1.0 equivalent of the tetrahydroisoquinoline starting material in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the reaction mixture.
-
Acylation: Slowly add a solution of 1.0 to 1.2 equivalents of the desired difluorobenzoyl chloride (e.g., 2,4-difluorobenzoyl chloride) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-difluorobenzoyl tetrahydroisoquinoline.
Causality: The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the acyl chloride and to avoid side reactions. The base is necessary to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Monitoring the reaction ensures that it is stopped at the optimal time to maximize yield and minimize the formation of byproducts.
The Role of the Difluorobenzoyl Moiety in Modulating Biological Activity
While specific data on difluorobenzoyl isoquinolines is scarce, the effects of fluorine substitution in drug design are well-documented.[4] The introduction of a difluorobenzoyl group onto the isoquinoline nitrogen can be expected to influence the molecule's properties in several ways:
-
Modulation of Electronic Properties: The strongly electron-withdrawing nature of the fluorine atoms can significantly alter the electron density of the amide bond and the isoquinoline ring system, potentially influencing binding interactions with target proteins.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can lead to an increased half-life and improved pharmacokinetic profile of the drug candidate.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its cell permeability, distribution, and overall bioavailability.
-
Conformational Constraints: The presence of the bulky benzoyl group can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation.
Structure-Activity Relationship (SAR) Considerations
Based on the broader knowledge of isoquinoline derivatives, a hypothetical SAR for difluorobenzoyl isoquinolines can be proposed:
Table 1: Postulated Structure-Activity Relationships for Difluorobenzoyl Isoquinolines
| Position of Substitution | Potential Impact on Activity |
| Difluorobenzoyl Group | The position of the fluorine atoms on the benzoyl ring (e.g., 2,4-difluoro vs. 3,5-difluoro) will likely influence the electronic and steric properties, impacting target binding. |
| Isoquinoline Core | Substituents on the aromatic ring of the isoquinoline can modulate lipophilicity, solubility, and electronic properties, affecting both pharmacokinetics and pharmacodynamics. |
| C1 Position of Isoquinoline | Substitution at the C1 position can provide an additional vector for interaction with the target protein, potentially leading to increased potency and selectivity. |
| Stereochemistry | For tetrahydroisoquinoline derivatives with a chiral center (e.g., at C1 or C3), the stereochemistry is expected to be critical for biological activity. |
Future Directions and Opportunities
The lack of extensive research on difluorobenzoyl isoquinolines presents a significant opportunity for medicinal chemists. The systematic synthesis and biological evaluation of a library of these compounds could lead to the discovery of novel therapeutic agents with improved properties.
Workflow for the Exploration of Difluorobenzoyl Isoquinolines
Caption: A proposed workflow for the discovery and development of novel difluorobenzoyl isoquinoline-based therapeutics.
Conclusion
The isoquinoline scaffold remains a fertile ground for the discovery of new drugs. While the specific subclass of difluorobenzoyl isoquinolines is currently underexplored, the foundational knowledge of isoquinoline chemistry and the predictable benefits of fluorination strongly suggest that this is a promising area for future research. By leveraging established synthetic methodologies and a systematic approach to biological evaluation and SAR studies, it is highly probable that novel and potent drug candidates can be identified within this chemical space. This guide serves as a call to action for researchers to explore this latent pharmacophore and unlock its therapeutic potential.
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4-(2,3-Difluorobenzoyl)isoquinoline as a research chemical
An In-Depth Technical Guide to 4-(2,3-Difluorobenzoyl)isoquinoline as a Research Chemical
This guide provides a comprehensive technical overview of 4-(2,3-Difluorobenzoyl)isoquinoline, a novel research chemical with significant potential in drug discovery and development. While specific data for this compound is not yet widely available in published literature, this document will extrapolate from the well-established chemistry and pharmacology of the isoquinoline scaffold and the known effects of fluorination in medicinal chemistry to provide a robust framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals.
The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. It consists of a benzene ring fused to a pyridine ring and is a structural isomer of quinoline.[1] This structural motif is prevalent in a vast array of natural products, most notably the benzylisoquinoline alkaloids, which include potent therapeutic agents like morphine, codeine, and papaverine.[2][3] The diverse biological activities exhibited by isoquinoline derivatives, ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective effects, have cemented their importance as a foundational structure in the design of novel therapeutics.[4][5] The exploration of novel substitution patterns on the isoquinoline ring, such as the introduction of a difluorobenzoyl moiety at the 4-position, opens up new avenues for modulating biological activity and discovering compounds with unique pharmacological profiles.
Medicinal Chemistry and Synthesis
General Strategies for Isoquinoline Synthesis
The synthesis of the isoquinoline core can be achieved through several classic and modern organic reactions. The choice of method often depends on the desired substitution pattern. Key synthetic strategies include:
-
Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamine with an acyl chloride or anhydride in the presence of a Lewis acid.[1]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can then be oxidized.
-
Pomeranz-Fritsch Reaction: This method utilizes the acid-catalyzed reaction of a benzaldehyde with an aminoacetaldehyde diethyl acetal to directly form the isoquinoline ring.[1]
For the synthesis of 4-substituted isoquinolines, modern cross-coupling reactions are often employed, starting from a pre-functionalized isoquinoline core, such as 4-bromoisoquinoline.[6]
Proposed Synthesis of 4-(2,3-Difluorobenzoyl)isoquinoline
A plausible and efficient synthetic route to 4-(2,3-Difluorobenzoyl)isoquinoline would likely involve a palladium-catalyzed cross-coupling reaction. One such approach is the Heck reaction, which couples an aryl halide with an alkene.[6] A more direct approach would be a Suzuki or Stille coupling between a 4-halo- or 4-boronylisoquinoline and an appropriately functionalized 2,3-difluorobenzoyl partner. A hypothetical Friedel-Crafts acylation of isoquinoline could also be considered, though regioselectivity might be a challenge.
A feasible synthetic pathway is outlined below:
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An In-depth Technical Guide on the Role of Fluorination in Drug Design
Introduction
The strategic incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. It is estimated that approximately 20-25% of all commercial pharmaceuticals contain at least one fluorine atom, a testament to the profound impact of this unique element on drug efficacy and safety.[1][2][3] This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the role of fluorination in drug design. We will move beyond simple descriptions to explore the underlying physicochemical principles and causal mechanisms that make fluorine an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. By understanding the why behind the experimental choice to fluorinate, researchers can more effectively harness its power to overcome common drug development hurdles.
The utility of fluorine stems from its unique and extreme properties: it is the most electronegative element, yet it has a van der Waals radius comparable to that of a hydrogen atom.[4] This allows it to serve as a bioisosteric replacement for hydrogen with minimal steric perturbation while inducing significant changes in a molecule's electronic landscape.[4] The carbon-fluorine (C-F) bond is also the strongest single bond in organic chemistry, a feature that is frequently exploited to enhance metabolic stability.[5][6] This guide will dissect how these fundamental properties are leveraged to rationally modulate metabolic stability, binding affinity, physicochemical characteristics, and molecular conformation.
Enhancing Metabolic Stability: The Fortification Strategy
One of the most prevalent applications of fluorination is to enhance a drug's metabolic stability, thereby increasing its half-life and bioavailability.[4][7][8] This is primarily achieved by blocking metabolic "soft spots."
Mechanism of Metabolic Blocking
Drug metabolism, particularly Phase I oxidation, is largely carried out by the Cytochrome P450 (CYP) family of enzymes. These enzymes often hydroxylate aliphatic or aromatic C-H bonds, leading to the drug's degradation and clearance. The C-F bond, with a bond dissociation energy of ~109 kcal/mol, is significantly stronger than a typical C-H bond (~98 kcal/mol).[5] Replacing a hydrogen atom at a metabolically labile position with fluorine effectively shields that site from enzymatic attack.[4][9] This "metabolic blocking" strategy can dramatically slow down a molecule's rate of clearance, leading to improved systemic exposure.[10]
It is not merely the C-F bond strength that contributes to this effect. The introduction of a highly electronegative fluorine atom can also alter the electronic properties of the surrounding molecular environment, potentially reducing the molecule's affinity for the active site of metabolizing enzymes.[11]
Case Study Insight: Dabrafenib
In the development of the BRAF kinase inhibitor Dabrafenib, an early lead compound suffered from poor metabolic stability. Medicinal chemists systematically introduced fluorine atoms to an aryl ring susceptible to oxidation. While monofluorination had a negligible effect, the introduction of two fluorine atoms significantly improved the metabolic profile, ultimately leading to the selection of the clinical candidate.[11] This demonstrates a rational, iterative approach to addressing metabolic liabilities through fluorination.
Caption: Fluorine blocks oxidative metabolism by CYP450 enzymes.
Modulating Physicochemical Properties
Fluorination is a powerful tool for fine-tuning a molecule's physicochemical profile, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.
Lipophilicity (LogP) and Permeability
The effect of fluorine on lipophilicity (commonly measured as LogP) is nuanced and highly context-dependent.[12]
-
Single Fluorine Substitution: On an aliphatic or aromatic system, replacing a single hydrogen with fluorine often leads to a slight increase in lipophilicity.[9]
-
Polyfluorinated Groups (e.g., -CF3): The introduction of groups like trifluoromethyl (-CF3) typically decreases lipophilicity compared to their hydrocarbon analogs.[13]
This dual nature allows medicinal chemists to carefully modulate a compound's lipophilicity to optimize its ability to cross cellular membranes.[13][14] A drug must be sufficiently lipophilic to partition into lipid bilayers but not so lipophilic that it remains trapped, leading to poor absorption or distribution.[14] Strategic fluorination provides a means to strike this delicate balance.[10]
| Fluorination Pattern (on Benzene Ring) | Change in LogP (ΔLogP) | Primary Effect |
| Monofluorination (-F) | +0.1 to +0.3 | Slight increase in lipophilicity |
| Difluorination (-F, -F) | +0.3 to +0.6 | Moderate increase in lipophilicity |
| Trifluoromethyl (-CF3) | +0.8 to +1.0 | Significant increase in lipophilicity |
| Methoxy (-OCH3) vs. Trifluoromethoxy (-OCF3) | ~ +1.0 | OCF3 is substantially more lipophilic |
Note: ΔLogP values are approximate and can vary based on the parent molecule.
Acidity and Basicity (pKa)
Fluorine's profound inductive electron-withdrawing effect can significantly alter the pKa of nearby acidic or basic functional groups.[4][15]
-
For Bases: Placing a fluorine atom near a basic nitrogen atom will decrease the basicity of the nitrogen (lowers the pKa of its conjugate acid).[9][10]
-
For Acids: Placing a fluorine atom near an acidic proton will increase its acidity (lowers its pKa).[15]
This modulation is critical because a drug's ionization state at physiological pH (typically ~7.4) governs its solubility, membrane permeability, and interaction with its biological target.[14] For instance, reducing the basicity of an amine can decrease its interaction with efflux transporters like P-glycoprotein and improve its oral bioavailability.[4][14]
Enhancing Binding Affinity and Potency
Beyond improving pharmacokinetics, fluorination can directly enhance a drug's pharmacodynamics by increasing its binding affinity for the target protein.[4][7]
Favorable Molecular Interactions
The highly polarized C-F bond can participate in a range of favorable, non-covalent interactions within a protein's binding pocket.[9] These include:
-
Dipole-Dipole Interactions: The C-F bond dipole can align favorably with polar groups on the protein.
-
Orthogonal Multipolar Interactions: Fluorine can interact favorably with electron-poor aromatic systems (e.g., amide carbonyls) in the protein backbone.
-
Hydrogen Bonds: While controversial, there is growing evidence for fluorine acting as a weak hydrogen bond acceptor (C-F···H-N or C-F···H-O).[9]
These subtle interactions can collectively increase the overall binding energy, leading to higher potency and potentially improved selectivity.[10]
Conformational Control
The introduction of fluorine can impose conformational constraints on a molecule, favoring a specific three-dimensional shape. This is often due to the gauche effect , where the polar C-F bond will preferentially orient itself gauche (at a ~60° dihedral angle) to other polar bonds in the molecule.[9] By pre-organizing the drug molecule into its "bioactive conformation"—the shape required to fit optimally into the target's binding site—fluorination can reduce the entropic penalty of binding, thereby increasing affinity.[9][16]
Caption: Fluorine-protein interactions enhancing binding affinity.
Experimental Workflow: Assessing Metabolic Stability
A self-validating protocol is essential for reliably determining the impact of fluorination on a compound's metabolic stability. The liver microsomal stability assay is a standard in vitro method for this purpose.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Principle: This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain a high concentration of CYP450 enzymes. A compound with higher metabolic stability will be cleared more slowly.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs) dissolved in DMSO.
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.
-
0.5 M Potassium Phosphate Buffer (pH 7.4).
-
NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions).
-
Positive control compound with known metabolic fate (e.g., Verapamil - high clearance; Warfarin - low clearance).
-
Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching and sample analysis.
-
96-well incubation plates and analytical plates.
-
LC-MS/MS system for analysis.
Experimental Procedure:
-
Preparation: Thaw HLM and NADPH solutions on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.
-
Compound Addition: Add 1 µL of 100 µM test compound stock to the appropriate wells of the incubation plate.
-
Pre-incubation: Add 79 µL of the HLM working solution to each well. Mix and pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding 20 µL of the pre-warmed NADPH regenerating solution to all wells except the "T=0" and "No NADPH" controls.
-
Time Points:
-
T=0: Immediately after adding NADPH to other wells, add 150 µL of ice-cold acetonitrile with internal standard to the T=0 wells to quench the reaction. This represents 100% compound remaining.
-
Incubation: Incubate the plate at 37°C, shaking gently.
-
Quenching: At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the reaction in the respective wells by adding 150 µL of the acetonitrile/internal standard solution.
-
-
Sample Processing: Once all time points are collected, centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new analytical plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (Cl_int) based on the half-life and incubation conditions.
Caption: Workflow for the in vitro metabolic stability assay.
Potential Challenges: The "Dark Side" of Fluorine
While a powerful tool, fluorination is not without potential risks. In some cases, the C-F bond can be metabolically cleaved in vivo. This defluorination can lead to the formation of reactive metabolites or the release of fluoride ions, which have a strong affinity for bone and can cause safety issues like skeletal fluorosis with long-term use, as has been observed with the antifungal drug voriconazole.[5] Therefore, a thorough understanding of a compound's metabolic fate is crucial, even after strategic fluorination.
Conclusion
Fluorination is a multifaceted and highly effective strategy in modern drug design. Its judicious application allows medicinal chemists to rationally address key challenges in drug development, including poor metabolic stability, low bioavailability, and suboptimal potency. By leveraging fluorine's unique electronic properties, researchers can fortify molecules against metabolic attack, fine-tune their physicochemical characteristics for optimal ADME, and enhance their binding interactions with biological targets. The continued development of novel synthetic fluorination methods ensures that this "magic bullet" will remain a vital element in the drug discovery arsenal for the foreseeable future.
References
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Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20). Retrieved January 27, 2026, from [Link]
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Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 27, 2026, from [Link]
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How Is Fluorine Used in the Medical Field? - Inhance Technologies. (2025, January 27). Retrieved January 27, 2026, from [Link]
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Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (n.d.). Retrieved January 27, 2026, from [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023, April 13). Retrieved January 27, 2026, from [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]
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Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved January 27, 2026, from [Link]
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Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
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Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]
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Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing). (2007, December 13). Retrieved January 27, 2026, from [Link]
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Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
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Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
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Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (2023, May 13). Retrieved January 27, 2026, from [Link]
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The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]
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The influence of aliphatic fluorination on lipophilicity - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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Contribution of Organofluorine Compounds to Pharmaceuticals - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]
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Fluorinated Protein–Ligand Complexes: A Computational Perspective - ACS Publications. (2024, June 17). Retrieved January 27, 2026, from [Link]
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Fluorine in medicinal chemistry - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
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Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (n.d.). Retrieved January 27, 2026, from [Link]
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Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Mass Spectrometric Analysis of 4-(2,3-Difluorobenzoyl)isoquinoline
Abstract
This document provides a comprehensive guide for the qualitative and quantitative analysis of 4-(2,3-Difluorobenzoyl)isoquinoline, a novel heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The methodologies detailed herein leverage the power of Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS), a technique renowned for its high sensitivity, mass accuracy, and structural elucidation capabilities.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring methodological robustness and data integrity.
Introduction: The Analytical Imperative
The structural characterization and quantification of novel chemical entities are foundational to modern drug discovery and development.[2] 4-(2,3-Difluorobenzoyl)isoquinoline, a molecule incorporating a biologically significant isoquinoline scaffold, requires a highly specific and sensitive analytical method to support pharmacokinetic, metabolism, and stability studies. The isoquinoline core is a structural motif found in numerous alkaloids and pharmacologically active compounds.[4][5]
Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled precision in molecular weight determination and structural analysis.[2] We have selected a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF-MS) platform for this application. The rationale is threefold:
-
Chromatographic Separation (LC): Provides the necessary separation of the analyte from complex matrix components, reducing ion suppression and improving quantification accuracy.[6]
-
Soft Ionization (ESI): Electrospray Ionization (ESI) is a 'soft' ionization technique that minimizes in-source fragmentation, ensuring the protonated molecular ion is readily observed for accurate mass determination.[7][8] The basic nitrogen atom on the isoquinoline ring is readily protonated, making it ideal for positive-mode ESI.[5]
-
High-Resolution Mass Analysis (Q-TOF): The Q-TOF analyzer offers exceptional mass accuracy and resolution, allowing for the confident determination of elemental composition.[1][9][10] Furthermore, its ability to perform tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) is critical for definitive structural confirmation.[11][12]
This document will guide the user through sample preparation, instrument setup, data acquisition, and interpretation, establishing a robust framework for the analysis of 4-(2,3-Difluorobenzoyl)isoquinoline.
Analyte Characteristics
A fundamental understanding of the analyte's properties is crucial for method development.
-
Chemical Structure: 4-(2,3-Difluorobenzoyl)isoquinoline
-
Molecular Formula: C₁₆H₉F₂NO
-
Monoisotopic Mass: 269.0652 g/mol
-
Expected Ionization: In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺.
| Property | Value | Rationale & Significance |
| Monoisotopic Mass | 269.0652 Da | The exact mass used for high-resolution mass spectrometry to confirm elemental composition. |
| Expected Adduct [M+H]⁺ | 270.0730 Da | This is the target precursor ion for both full-scan analysis and subsequent MS/MS fragmentation experiments. |
Comprehensive Analytical Workflow
The overall experimental process is designed to be systematic and reproducible. It begins with precise sample preparation, followed by optimized LC-MS analysis, and concludes with thorough data interpretation.
Caption: High-level workflow for the analysis of 4-(2,3-Difluorobenzoyl)isoquinoline.
Detailed Experimental Protocols
Protocol: Sample and Standard Preparation
This protocol ensures the preparation of clean, accurate, and instrument-compatible samples. High inorganic salt concentrations are incompatible with ESI and must be avoided.[13]
Objective: To prepare a 1 mg/mL stock solution and a series of working standards for calibration and qualitative analysis.
Materials:
-
4-(2,3-Difluorobenzoyl)isoquinoline standard
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Calibrated analytical balance
-
Volumetric flasks (1 mL, 10 mL)
-
Micropipettes
-
2 mL LC-MS vials with septa
Procedure:
-
Stock Solution (1 mg/mL): a. Accurately weigh approximately 1.0 mg of the 4-(2,3-Difluorobenzoyl)isoquinoline standard. b. Transfer the weighed standard to a 1.0 mL volumetric flask. c. Add ~0.7 mL of methanol, vortex to dissolve completely, then bring the volume to the 1.0 mL mark with methanol. This is your Stock A . Causality Insight: Methanol is chosen for its ability to readily dissolve a wide range of organic molecules and its high volatility, which is advantageous for the ESI process.[13][14]
-
Intermediate Stock (10 µg/mL): a. Pipette 100 µL of Stock A into a 10 mL volumetric flask. b. Dilute to the mark with a 50:50 (v/v) mixture of methanol and water. This is your Stock B . Causality Insight: Diluting in a water/organic mixture makes the sample solvent more comparable to the initial mobile phase conditions, which can improve peak shape during chromatography.
-
Working Standard (100 ng/mL): a. Pipette 100 µL of Stock B into a clean vial. b. Add 900 µL of 50:50 (v/v) methanol/water. c. Vortex gently to mix. This sample is now ready for injection. Self-Validation: Prepare a "blank" sample using only the 50:50 methanol/water solvent to run before and after the analyte to check for carryover and system contamination.[13]
Protocol: LC-Q-TOF-MS Instrumental Parameters
The following parameters are a robust starting point and may be further optimized based on specific instrument performance and sample matrix complexity.
| Liquid Chromatography (LC) Parameters | |
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Causality Insight: A C18 column is ideal for retaining moderately non-polar compounds like our target analyte. The formic acid in the mobile phase acts as a proton source, significantly enhancing the formation of the desired [M+H]⁺ ion in the ESI source.[4] A gradient elution is used to ensure the analyte is eluted as a sharp peak and to clean late-eluting contaminants from the column. |
| Quadrupole Time-of-Flight (Q-TOF) MS Parameters | |
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas (N₂) Temp | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| MS Scan Range | m/z 100 - 500 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) |
| Precursor Ion | m/z 270.0730 ± 0.5 Da |
| Collision Energy (CID) | Ramped 15 - 40 eV |
| Causality Insight: The specified voltages and temperatures are optimized to achieve efficient desolvation and ionization of the analyte while minimizing thermal degradation.[4] A ramped collision energy in the MS/MS experiment ensures that a rich spectrum of fragment ions is produced, providing comprehensive structural information. |
Data Interpretation: From Spectra to Structure
Proposed Fragmentation Pathway
The primary goal of the MS/MS experiment is to induce fragmentation of the precursor ion ([M+H]⁺) at its weakest bonds to generate structurally informative product ions. For 4-(2,3-Difluorobenzoyl)isoquinoline, the most probable site of cleavage is the carbonyl-isoquinoline C-C bond.
The protonation is expected to occur on the basic isoquinoline nitrogen. Upon collisional activation, the molecule can fragment via two primary pathways, leading to characteristic product ions.
Caption: Proposed CID fragmentation of protonated 4-(2,3-Difluorobenzoyl)isoquinoline. (Note: Placeholder image links are used in the DOT script. In a real application, these would be chemical structure images.)
Explanation of Fragments:
-
Fragment A (m/z 141.0140): This ion corresponds to the [C₇H₃F₂O]⁺ acylium ion. Its presence is highly diagnostic for the 2,3-difluorobenzoyl moiety of the molecule.
-
Fragment B (m/z 130.0651): This ion represents the protonated isoquinoline core [C₉H₈N]⁺. This confirms the presence of the isoquinoline scaffold. The observation of characteristic fragments for isoquinoline alkaloids further supports this assignment.[15][16]
The presence and high-resolution mass measurement of these two key fragments provide unambiguous confirmation of the structure of 4-(2,3-Difluorobenzoyl)isoquinoline.
Principles of Method Validation
For use in regulated environments, such as drug development, this analytical method must be validated to ensure it is fit for purpose.[6][17] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[18]
-
Linearity: Demonstrating that the instrument response is directly proportional to the analyte concentration over a defined range.[18]
-
Accuracy & Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurement.[17][18]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
A full validation would involve analyzing quality control (QC) samples at multiple concentrations across several days to establish the method's long-term reliability.[6]
Conclusion
This application note details a comprehensive and robust LC-Q-TOF-MS method for the analysis of 4-(2,3-Difluorobenzoyl)isoquinoline. The provided protocols for sample preparation and instrument operation, combined with the scientific rationale for each step, offer a reliable foundation for the qualitative and quantitative assessment of this compound. The predicted fragmentation pathway serves as a guide for definitive structural confirmation. This methodology is well-suited for implementation in research and development laboratories, providing the high degree of confidence and data quality required for modern pharmaceutical analysis.
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Title: Isoquinoline Source: NIST WebBook URL: [Link]
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Title: Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites Source: NIH National Library of Medicine URL: [Link]
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Title: An introduction to quadrupole-time-of-flight mass spectrometry Source: PubMed URL: [Link]
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Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
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Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: NIH National Library of Medicine URL: [Link]
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Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan Blog URL: [Link]
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Title: Quantitative mass spectrometry methods for pharmaceutical analysis Source: Philosophical Transactions of the Royal Society A URL: [Link]
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Title: Principles and Instrumentation in Time-of-flight Mass Spectrometry Source: Wilson Lab @ York University URL: [Link]
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Title: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents Source: MDPI URL: [Link]
-
Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: Chromatography Online URL: [Link]
-
Title: Showing Compound Isoquinoline (FDB012557) Source: FooDB URL: [Link]
-
Title: Electrospray ionization Source: Wikipedia URL: [Link]
-
Title: What is TOF MS? Source: Sepsolve Analytical URL: [Link]
-
Title: Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates Source: SciSpace URL: [Link]
-
Title: Sample Preparation Protocol for Open Access MS Source: Mass Spectrometry Research Facility URL: [Link]
-
Title: Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality Source: Pharma Focus America URL: [Link]
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Title: 6.3: Electrospray Ionization (ESI) Mass Spectrometry Source: Physics LibreTexts URL: [Link]
-
Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: NIH National Library of Medicine URL: [Link]
-
Title: An Introduction to quadrupole-time-of-flight mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: Taylor & Francis Online URL: [Link]
-
Title: Modeling the relative response factor of small molecules in positive electrospray ionization Source: Royal Society of Chemistry URL: [Link]
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Title: Analytical validation of accelerator mass spectrometry for pharmaceutical development Source: Taylor & Francis Online URL: [Link]
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Title: Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling Source: ResearchGate URL: [Link]
-
Title: LC-MS Sample Preparation: Techniques & Challenges Source: Opentrons URL: [Link]
-
Title: ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES Source: Macedonian Journal of Chemistry and Chemical Engineering URL: [Link]
-
Title: Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole Source: CORE URL: [Link]
-
Title: Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab Source: Persee General URL: [Link]
-
Title: Isoquinoline Source: PubChem URL: [Link]
-
Title: 8 Essential Characteristics of LC-MS/MS Method Validation Source: Resolian URL: [Link]
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Application Notes and Protocols for the Crystallization of 4-(2,3-Difluorobenzoyl)isoquinoline
Introduction
4-(2,3-Difluorobenzoyl)isoquinoline is a heterocyclic aromatic ketone of significant interest in medicinal chemistry and materials science. The isoquinoline scaffold is a key structural motif in many biologically active compounds, while the difluorobenzoyl group can modulate electronic properties, bioavailability, and metabolic stability.[1][2] The ability to obtain high-quality crystalline material is paramount for unambiguous structural elucidation via X-ray crystallography, for ensuring high purity and stability in pharmaceutical formulations, and for studying structure-property relationships in materials science.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of 4-(2,3-Difluorobenzoyl)isoquinoline. It moves beyond a simple recitation of steps to explain the rationale behind experimental design, offering a systematic approach to developing a robust crystallization protocol.
I. Understanding the Molecule: Key Physicochemical Considerations
The molecular structure of 4-(2,3-Difluorobenzoyl)isoquinoline dictates its crystallization behavior. Key features include:
-
Aromaticity and Rigidity: The fused aromatic system of the isoquinoline and the benzoyl group results in a relatively rigid molecule, which is generally favorable for crystal lattice formation.
-
Polarity: The presence of a ketone carbonyl group and a nitrogen atom in the isoquinoline ring introduces polarity, suggesting solubility in a range of organic solvents.
-
Fluorine Substitution: The two fluorine atoms on the benzoyl ring enhance the compound's electrophilic character and can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence crystal packing.[3]
-
Potential for Polymorphism: Like many aromatic ketones, this compound may exhibit polymorphism, where different crystal forms can be obtained under varying crystallization conditions.[4]
II. Preliminary Assessment: Solubility Screening
A systematic solvent screening is the foundational step in developing a crystallization protocol. The goal is to identify solvents in which the compound exhibits moderate solubility at room temperature and high solubility at elevated temperatures.
Protocol 1: Small-Scale Solubility Screening
-
Preparation: Dispense a small, accurately weighed amount (e.g., 5-10 mg) of 4-(2,3-Difluorobenzoyl)isoquinoline into several small vials.
-
Solvent Addition: To each vial, add a different solvent from the list below in a stepwise manner (e.g., 0.1 mL increments) at room temperature. Agitate the mixture after each addition.
-
Observation: Record the volume of solvent required to fully dissolve the compound. This provides a qualitative measure of solubility.
-
Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the vial and observe for dissolution.
-
Classification: Categorize the solvents based on the observed solubility.
Table 1: Suggested Solvents for Screening and Their Rationale
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Can form hydrogen bonds with the carbonyl group and isoquinoline nitrogen. Aqueous mixtures are also effective for some quinoline derivatives.[5] |
| Ketones | Acetone, Methyl Ethyl Ketone | Similar polarity to the target molecule due to the carbonyl group. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good general solvents for many organic compounds. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Can act as hydrogen bond acceptors. |
| Aromatic | Toluene, Xylene | π-π stacking interactions with the aromatic rings of the target molecule may enhance solubility. |
| Halogenated | Dichloromethane, Chloroform | Often good solvents for a wide range of organic compounds. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | High polarity may lead to high solubility, potentially useful for anti-solvent methods. |
III. Crystallization Methodologies: Protocols and Mechanistic Insights
Based on the solubility screening, appropriate crystallization techniques can be selected. The choice of method is critical as it influences nucleation and crystal growth, thereby affecting crystal size, morphology, and quality.
A. Slow Evaporation
This is often the simplest method and is effective when a solvent is identified in which the compound is soluble at room temperature.[6][7]
Protocol 2: Crystallization by Slow Evaporation
-
Solution Preparation: Prepare a saturated or near-saturated solution of 4-(2,3-Difluorobenzoyl)isoquinoline in a suitable solvent (identified from Protocol 1) in a clean vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation Control: Cover the vial with a cap that is not airtight or with paraffin film perforated with a few small holes. This allows for slow solvent evaporation. The rate of evaporation can be controlled by the number and size of the holes.[7]
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor.
Causality Insight: The gradual increase in solute concentration as the solvent evaporates drives the system towards supersaturation, leading to spontaneous nucleation and crystal growth. A slower evaporation rate generally promotes the formation of fewer, larger, and higher-quality crystals.[7]
B. Slow Cooling (Recrystallization)
This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[8][9]
Protocol 3: Crystallization by Slow Cooling
-
Saturated Solution at High Temperature: In a suitable vessel, add the compound to a solvent in which it is sparingly soluble at room temperature but highly soluble at an elevated temperature. Heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration: If any undissolved material remains, perform a hot filtration to remove impurities.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To further control the cooling rate, the vessel can be placed in an insulated container (e.g., a Dewar flask).
-
Low-Temperature Incubation: Once the solution has reached room temperature, it can be transferred to a refrigerator (4 °C) or freezer (-18 to -20 °C) to maximize crystal yield.[5]
-
Isolation: Isolate the crystals by filtration and wash with a small amount of the cold solvent.
Causality Insight: As the temperature of the saturated solution decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystallization. Slow cooling is crucial to prevent rapid precipitation, which would result in a microcrystalline powder instead of well-defined single crystals.
C. Vapor Diffusion
Vapor diffusion is a powerful technique for growing high-quality crystals from very small amounts of material. It is particularly useful when the compound is highly soluble in the crystallization solvent.
Protocol 4: Crystallization by Vapor Diffusion (Hanging Drop & Sitting Drop)
-
Solution Preparation: Prepare a concentrated solution of the compound in a suitable "good" solvent (one in which it is highly soluble).
-
Setup (Hanging Drop):
-
Pipette a small droplet (1-5 µL) of the solution onto a siliconized glass coverslip.
-
In a well of a crystallization plate, add a larger volume (0.5-1.0 mL) of a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent).
-
Invert the coverslip and seal the well.
-
-
Setup (Sitting Drop):
-
Pipette the droplet of the compound solution onto a post in the middle of the well.
-
Add the poor solvent to the bottom of the well.
-
Seal the well.
-
-
Equilibration: The vapor of the more volatile good solvent in the droplet will slowly diffuse into the reservoir of the poor solvent, while the vapor of the less volatile poor solvent diffuses into the droplet. This gradual change in solvent composition within the droplet induces supersaturation and crystallization.
Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion
| "Good" Solvent (for compound) | "Poor" Solvent (Anti-solvent) |
| Dichloromethane | Pentane or Hexane |
| Acetone | Water or Heptane |
| Ethanol | Water or Diethyl Ether |
| Tetrahydrofuran (THF) | Hexane |
Causality Insight: The slow diffusion of the anti-solvent vapor into the droplet containing the compound solution gradually decreases the solubility of the compound, leading to a controlled approach to supersaturation and promoting the growth of well-ordered crystals.
IV. Visualizing the Crystallization Workflow
The following diagrams illustrate the decision-making process and the experimental setups for the described crystallization techniques.
Caption: Decision workflow for selecting a crystallization method.
Caption: Hanging Drop vs. Sitting Drop vapor diffusion setups.
V. Troubleshooting and Advanced Considerations
-
Oiling Out: If an oil forms instead of crystals, it indicates that the supersaturation was reached too quickly or the compound's solubility is too high in the chosen solvent system.[7] Try using a more dilute solution, a slower cooling or evaporation rate, or a different solvent system.
-
Microcrystals: The formation of very small crystals suggests a high rate of nucleation. To encourage the growth of larger crystals, reduce the rate of supersaturation (slower cooling/evaporation) or try seeding the solution with a pre-existing microcrystal.[6]
-
No Crystals Form: If no crystals appear, the solution may not be sufficiently supersaturated. Try concentrating the solution further or introducing an anti-solvent. Scratching the inside of the glass vessel with a glass rod can sometimes induce nucleation.[9]
-
Co-crystallization: In challenging cases, co-crystallization with another molecule that can form strong intermolecular interactions (e.g., hydrogen or halogen bonds) with 4-(2,3-Difluorobenzoyl)isoquinoline can be explored.[6]
VI. Conclusion
The successful crystallization of 4-(2,3-Difluorobenzoyl)isoquinoline is an achievable goal through a systematic and well-reasoned experimental approach. By beginning with a thorough solubility screen and then applying the appropriate crystallization technique—be it slow evaporation, slow cooling, or vapor diffusion—researchers can optimize conditions to obtain high-quality crystals suitable for their intended application. The key to success lies in understanding the interplay between the compound's physicochemical properties and the crystallization parameters, and methodically adjusting these parameters to control nucleation and crystal growth.
References
- CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents.
-
The preparation of crystalline derivatives of aldehydes and ketones - Creative Chemistry. Available at: [Link]
- WO2006124335A1 - Method for producing fluorinated organic compounds - Google Patents.
-
Florence, A. J., & Shankland, N. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836–1861. Available at: [Link]
-
SOP: CRYSTALLIZATION - UCT Science. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. Available at: [Link]
-
Product Class 5: Isoquinolines. In Science of Synthesis (Vol. 15, p. 670). Available at: [Link]
-
Isoquinoline Synthesis - 968 Words | Bartleby. Available at: [Link]
-
Direct Fluorination of Organic Compounds - DTIC. Available at: [Link]
- WO2013003315A2 - Methods for preparing isoquinolines - Google Patents.
-
Crystallization kinetics and polymorphism in aromatic polyketones (PEKEKK) with different molecular weight - SciSpace. Available at: [Link]
-
Structural characterization and crystal packing of the isoquinoline derivative - ResearchGate. Available at: [Link]
-
Isoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]
-
Preparation and Properties of Isoquinoline. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. uop.edu.pk [uop.edu.pk]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. scispace.com [scispace.com]
- 5. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 6. unifr.ch [unifr.ch]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. science.uct.ac.za [science.uct.ac.za]
Analytical Techniques for Fluorinated Heterocyclic Compounds
Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Analytical Scientists
Introduction: The "Fluorine Effect" in Analytical Chemistry
Fluorine is a "magic bullet" in medicinal chemistry, present in over 25% of marketed drugs. Its introduction into heterocyclic scaffolds—such as indoles, pyridines, and pyrimidines—profoundly alters physicochemical properties, enhancing metabolic stability (via C-F bond strength), lipophilicity, and binding affinity.
However, these same properties introduce unique analytical challenges. The high electronegativity of fluorine alters ionization in Mass Spectrometry (MS), while its specific solvophobic nature demands specialized stationary phases in High-Performance Liquid Chromatography (HPLC). Conversely, the 100% natural abundance of the
This guide details the advanced analytical workflows required to characterize, separate, and quantify fluorinated heterocyclic compounds (FHCs) with high precision.
Nuclear Magnetic Resonance (NMR): The Gold Standard
The F Advantage
Unlike
-
Sensitivity: 83% of
H sensitivity, allowing for rapid acquisition. -
Couplings:
-
&
: Large coupling constants (20–250 Hz) visible in C spectra aid in assigning quaternary carbons. - : Diagnostic for determining regiochemistry in substituted heterocycles.
-
&
Advanced Structural Elucidation Techniques
For complex FHCs, standard 1D experiments are insufficient.
-
F{
H } (Proton-Decoupled): Essential for simplifying spectra.[1] Collapses complex multiplets into singlets, maximizing Signal-to-Noise (S/N) ratio for quantification. -
HOESY (Heteronuclear Overhauser Effect Spectroscopy): The definitive method for spatial assignment. A
H- F HOESY experiment detects through-space interactions, confirming the exact position of a fluorine atom on a heterocyclic ring relative to protons, which is critical when distinguishing regioisomers (e.g., 4-fluoro vs. 5-fluoro indole).
Protocol: Quantitative F NMR (qNMR) for Purity Assessment
Objective: Determine the absolute purity of a fluorinated drug candidate without a matched reference standard.[1]
Materials:
-
Analyte: ~10 mg of FHC.
-
Internal Standard (IS):
-Trifluorotoluene (shift: -63 ppm) or 4,4'-Difluorobenzophenone (shift: -106 ppm). Note: IS must have a distinct chemical shift from the analyte. -
Solvent: DMSO-
or CDCl (must dissolve both analyte and IS completely). -
Relaxation Agent: Cr(acac)
(optional, to shorten ).
Step-by-Step Methodology:
-
T1 Determination: Run an Inversion Recovery experiment to determine the longitudinal relaxation time (
) of the slowest relaxing fluorine signal. -
Sample Preparation: Weigh analyte (
) and Internal Standard ( ) into the same vial using a microbalance (precision mg). Dissolve in 0.6 mL deuterated solvent. -
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Spectral Width: Sufficient to cover both signals + 20 ppm baseline.
-
Relaxation Delay (
): Must be (typically 30–60 seconds for F without relaxation agents). -
Scans: 16–64 (to achieve S/N > 250:1).
-
Decoupling: Inverse gated decoupling (to suppress NOE enhancement which distorts integration).
-
-
Processing: Apply exponential window function (LB = 0.3 Hz). Phase and baseline correct manually.
-
Calculation:
Where = Integral area, = Number of F nuclei, = Molecular weight, = Mass, = Purity.[2]
Chromatographic Separation: The Fluorophilic Phase
Separating FHCs from their non-fluorinated precursors or regioisomers is often difficult on standard C18 columns due to the "Fluorine Effect"—fluorine is lipophilic but not "hydrophobic" in the traditional alkyl sense. It exhibits weak polarizability and unique electrostatic properties.
Stationary Phase Selection
Pentafluorophenyl (PFP) Phases: The industry standard for FHCs.
-
Mechanism: PFP phases utilize
- interactions, dipole-dipole interactions, and specific "fluorophilic" retention (F-F interactions). -
Selectivity: Highly effective for separating halogenated aromatics, positional isomers, and polar amines.
Mobile Phase Considerations
-
Methanol (MeOH): Promotes
- interactions between the analyte and the PFP ring. Preferred for difficult regioisomer separations. -
Acetonitrile (ACN): Suppresses
- interactions (due to its own system). Use ACN if the retention on PFP is too strong.
Visualization: Column Selection Decision Tree
Caption: Decision tree for selecting stationary phases and mobile phases for fluorinated heterocyclic compounds.
Mass Spectrometry (MS): Fragmentation & Ionization[3]
Ionization Challenges
Fluorine is highly electronegative, which can reduce the basicity of adjacent nitrogen atoms in heterocycles, potentially suppressing ionization in Electrospray Ionization (ESI+).
-
Solution: If ESI+ signal is weak, switch to APCI (Atmospheric Pressure Chemical Ionization) or ESI- (Negative mode), especially for fluorinated phenols or amides.
Fragmentation Patterns
Understanding FHC fragmentation is vital for metabolite identification.
-
C-F Bond Stability: The aromatic C-F bond is extremely strong (~116 kcal/mol) and rarely breaks first.
-
Loss of HF (20 Da): Common in aliphatic fluorinated side chains or ortho-fluorinated phenols/anilines via H-rearrangement.
-
Loss of CF
Radical (69 Da): Characteristic of trifluoromethylated heterocycles. -
Ring Cleavage: Fluorinated rings often undergo specific Retro-Diels-Alder (RDA) cleavages.
Comparative Data Tables
Table 1: Solvent Effects on F Chemical Shifts
Solvent choice significantly shifts
| Solvent | Dielectric Constant | Effect on | Recommended For |
| CDCl | 4.8 | Reference (0 ppm) | General Screening |
| DMSO- | 46.7 | Deshielding (+1 to +3 ppm) | Polar/Insoluble FHCs |
| CD | 32.7 | Variable (H-bonding effects) | Exchangeable protons |
| C | 2.3 | Shielding (-1 to -2 ppm) | Separating overlapping signals |
Table 2: Stationary Phase Selectivity for FHCs
| Column Phase | Interaction Mechanism | Best Application |
| C18 | Hydrophobic | General potency screening; simple mixtures. |
| PFP (Pentafluorophenyl) | Regioisomers (ortho/meta/para), Fluorinated vs. Des-fluoro analogs. | |
| Phenyl-Hexyl | Aromatic FHCs where PFP is too retentive. |
Integrated Analytical Workflow
Caption: Integrated workflow from synthesis to biological assay validation for fluorinated heterocycles.
References
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Edinburgh Research Explorer. (2022). Available at: [Link]
-
Quantitative 19F NMR method validation and application. ResearchGate. (2025).[2] Available at: [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. LCGC International. (2005). Available at: [Link]
-
Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals. Journal of Chromatography A. (2014). Available at: [Link]
-
Mass spectra of fluorocarbons: Fragmentation rules. NIST. Available at: [Link]
Sources
Troubleshooting & Optimization
Troubleshooting HPLC peak tailing for isoquinoline compounds
A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing
Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is critical for accurate quantification and robust method development, especially when dealing with challenging compounds like isoquinolines. This guide is structured to help you diagnose and resolve HPLC peak tailing issues through a series of frequently asked questions, in-depth troubleshooting workflows, and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding peak tailing with isoquinoline compounds.
Q1: Why are my isoquinoline peaks tailing in reversed-phase HPLC?
Peak tailing for isoquinolines, which are basic compounds, is most often caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2] This creates a secondary, non-hydrophobic retention mechanism that slows the elution of a portion of the analyte molecules, resulting in an asymmetrical peak shape.[1][3]
Q2: What is the quickest way to improve the peak shape for my basic isoquinoline compound?
The fastest approach is often to adjust the mobile phase pH. Lowering the pH to ≤ 3 ensures that the surface silanol groups are fully protonated (Si-OH), which minimizes their unwanted ionic interaction with the protonated isoquinoline analyte.[1][3][4] This single change can often lead to a dramatic improvement in peak symmetry.
Q3: Can I just use a different column? If so, which type is best?
Yes, column selection is critical. For basic compounds like isoquinolines, consider the following:
-
High-Purity, End-Capped Type B Silica Columns: Modern columns made from high-purity silica with minimal metal contamination and extensive end-capping significantly reduce the number of available silanol groups, thus minimizing tailing.[2][3][5]
-
Polar-Embedded Columns: These columns have a polar functional group embedded within the alkyl chain, which helps to shield the analyte from residual silanol groups.[5][6]
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, offering better pH stability and reduced silanol activity, making them very effective for basic compounds.[3][5]
Q4: All the peaks in my chromatogram are tailing, not just the isoquinoline. What does that mean?
If all peaks, including neutral compounds, are tailing, the issue is likely not chemical (analyte-specific) but rather physical or system-related.[7] Common causes include:
-
Column Void or Bed Deformation: A void at the column inlet disrupts the flow path, causing band distortion.[1][8]
-
Partially Blocked Inlet Frit: Debris from the sample or system can clog the frit, leading to poor peak shape for all analytes.[9]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector and detector can cause band broadening and tailing.[6]
Part 2: The Root Cause Analysis: A Deeper Dive
Understanding the underlying mechanisms is key to effective troubleshooting. Peak tailing is a symptom that can point to issues with the method chemistry, the column's physical state, or the HPLC system itself.
The Primary Culprit: Analyte-Stationary Phase Interactions
The core of the issue lies in the chemistry of isoquinolines and silica-based columns.
-
Isoquinolines as Basic Compounds: The nitrogen atom in the isoquinoline ring is basic and readily accepts a proton. The pKa of most isoquinolines is in the 5-6 range, meaning they are positively charged (protonated) at a pH below their pKa.
-
Silanol Groups as Acidic Sites: Silica-based stationary phases have residual silanol groups (Si-OH) on their surface. These groups are acidic, with a pKa around 3.8–4.2.[10] At a mobile phase pH above this value, a significant portion of these silanols will be deprotonated and carry a negative charge (Si-O⁻).[10]
This creates a strong electrostatic attraction between the cationic isoquinoline and the anionic silanol sites, establishing a secondary retention mechanism alongside the primary hydrophobic interaction. This disrupts the uniform passage of the analyte through the column, causing peak tailing.[3][11]
Visualizing the Interaction and Mitigation
The following diagram illustrates the problematic interaction and two common chemical solutions: pH adjustment and the use of a competing base.
Caption: Mechanism of peak tailing and common chemical solutions.
Part 3: Systematic Troubleshooting Workflow
When faced with peak tailing, a systematic approach is more effective than random adjustments. Follow this workflow to efficiently diagnose the root cause.
Caption: A logical workflow for diagnosing HPLC peak tailing.
Part 4: Detailed Experimental Protocols
Protocol 1: Mobile Phase Optimization
This protocol details how to systematically adjust your mobile phase to mitigate secondary silanol interactions.
Objective: To find a mobile phase composition that yields a symmetrical peak shape (Asymmetry Factor, As ≤ 1.2).
Step-by-Step Methodology:
-
Establish a Baseline: Analyze your isoquinoline standard using your current method and record the retention time, peak asymmetry, and plate count.
-
pH Adjustment (Low pH Approach): a. Prepare the aqueous portion of your mobile phase with a suitable buffer (e.g., 25 mM phosphate or formate) and adjust the pH to 2.5 using an appropriate acid (e.g., phosphoric acid or formic acid).[4] b. Important: Always measure the pH of the aqueous component before mixing with the organic modifier.[4] c. Equilibrate the column with at least 10-15 column volumes of the new mobile phase. d. Inject the standard and evaluate the peak shape. Lowering the pH typically reduces secondary interactions with silanols, improving symmetry for basic compounds.[1][12]
-
Buffer Concentration Adjustment: a. If tailing persists at low pH, inadequate buffering might be the issue. b. Increase the buffer concentration in the aqueous phase to 40-50 mM. Higher buffer concentrations can help mask some residual silanol activity.[4] c. Re-equilibrate the column and inject the standard.
-
Inclusion of a Competing Base (Use with Caution): a. If pH adjustment is insufficient or not desired, a competing base can be added. b. Add a small amount of an amine modifier, such as triethylamine (TEA), to the mobile phase at a concentration of 0.05-0.1% (v/v).[3][4] c. TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding the isoquinoline analyte from these secondary interactions.[4] d. Note: TEA can be difficult to remove from a column and may suppress MS signal if using LC-MS.
Protocol 2: Column Health Assessment
This protocol helps determine if physical degradation of the column is the cause of peak tailing.
Objective: To diagnose a blocked frit or a column void.
Step-by-Step Methodology:
-
Symptom Confirmation: Confirm that all peaks in the chromatogram are tailing or split, which is a strong indicator of a physical problem at the head of the column.[9]
-
Reverse-Flushing the Column (to clear a blocked frit): a. Check manufacturer's instructions to ensure your column can be reverse-flushed. Most modern columns can. b. Disconnect the column from the detector to avoid flushing particulates into the flow cell. c. Reverse the column direction and connect the outlet end to the injector. d. Flush the column to waste with a strong, compatible solvent (e.g., 100% Acetonitrile or Methanol) at a low flow rate for 10-20 column volumes.[1] e. Re-install the column in the correct direction, reconnect to the detector, and re-equilibrate with the mobile phase.
-
Performance Test: Inject a well-behaved standard. If peak shape is restored, the problem was likely a partially blocked inlet frit.[9] If tailing persists, a void or channel has likely formed in the stationary phase bed, and the column must be replaced.[1][8]
Part 5: Data Presentation & Reference Tables
Table 1: Effect of Mobile Phase pH on Ionization and Peak Shape
| Mobile Phase pH | Isoquinoline (pKa ~5.5) | Silanol Group (pKa ~4.0) | Expected Interaction | Resulting Peak Shape |
| pH 2.5 | Cationic (Protonated) | Neutral (Protonated) | Ionic interaction suppressed | Good / Symmetrical |
| pH 5.0 | Partially Cationic | Partially Anionic | Strong ionic interaction | Poor / Tailing |
| pH 7.0 | Cationic (Protonated) | Anionic (Deprotonated) | Very strong ionic interaction | Very Poor / Severe Tailing |
| pH 9.0 * | Neutral (Deprotonated) | Anionic (Deprotonated) | Ionic interaction eliminated | Good / Symmetrical |
*Requires a column stable at high pH.
Table 2: Column Selection Guide for Isoquinoline Analysis
| Column Type | Key Feature | Suitability for Isoquinolines | Mechanism for Reducing Tailing |
| Traditional Type A C18 | High silanol activity, metal impurities | Poor | N/A - Prone to causing tailing.[3] |
| High-Purity Type B C18 | Low silanol activity, fully end-capped | Good | Reduces the number of active silanol sites available for interaction.[2][3] |
| Polar-Embedded Phase | Polar group (e.g., amide, carbamate) in alkyl chain | Excellent | The embedded polar group shields the analyte from residual silanols on the silica surface.[5][6] |
| Hybrid Silica Phase | Organic/inorganic hybrid particle | Excellent | Inherently lower silanol activity and offers a wider usable pH range (e.g., 1-12) for method development flexibility.[3] |
References
- How to Reduce Peak Tailing in HPLC? - Phenomenex.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- What are the Common Peak Problems in HPLC - Chrom
- Peak Tailing in HPLC - Element Lab Solutions.
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.
- HPLC Troubleshooting Guide - SCION Instruments.
- How can I prevent peak tailing in HPLC?
- Reasons for Peak Tailing of HPLC Column - Hawach.
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC Intern
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chrom
- HPLC Troubleshooting Guide - [Source URL not available in search results].
- The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube.
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
- Tips and Tricks of HPLC System Troubleshooting - Agilent.
- Ion-Pair Reagents for HPLC - TCI Chemicals.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography - LCGC Intern
- Ion pair chromatography reagents - [Source URL not available in search results].
- The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide - Chrom
- HPLC Column Selection: Core to Method Development (Part II)
Sources
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- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. welch-us.com [welch-us.com]
- 6. chromtech.com [chromtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Enhancing the Aqueous Solubility of 4-(2,3-Difluorobenzoyl)isoquinoline
Welcome to the technical support center for 4-(2,3-Difluorobenzoyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor solubility is a common hurdle in preclinical development, impacting bioavailability and the reliability of in vitro and in vivo studies.[1][2][3] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly. The strategies outlined below are based on fundamental physicochemical principles and established pharmaceutical formulation techniques.
Understanding the Molecule: Physicochemical Context
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My initial attempts to dissolve 4-(2,3-Difluorobenzoyl)isoquinoline in aqueous buffers have failed. Where should I start?
Answer:
For a novel compound with predicted poor aqueous solubility, a systematic approach starting with the simplest methods is recommended. Given the basic nature of the isoquinoline ring, pH adjustment is the most logical first step.[2][4] The nitrogen atom on the isoquinoline ring can be protonated in acidic conditions, forming a more soluble salt.
Caption: Mechanism of cyclodextrin inclusion complexation.
Experimental Protocol: Cyclodextrin Formulation
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and safety profiles. [7]2. Phase Solubility Study:
-
Prepare aqueous solutions of increasing cyclodextrin concentrations.
-
Add an excess of your compound to each solution.
-
Equilibrate for 24-48 hours.
-
Filter and quantify the dissolved compound.
-
A linear increase in drug solubility with cyclodextrin concentration (an AL-type phase solubility diagram) indicates the formation of a 1:1 complex.
-
-
Formulation Preparation (Kneading Method):
-
Create a paste of the cyclodextrin with a small amount of water.
-
Add the drug and knead for a specified time.
-
Dry the mixture and pass it through a sieve. [8]
-
Lipid-based drug delivery systems (LBDDS) are highly effective for lipophilic drugs. [9]They can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS). [10]SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. Key Components of a SEDDS Formulation:
| Component | Function | Examples |
| Oil Phase | Solubilizes the lipophilic drug. | Medium-chain triglycerides (e.g., Capryol™ 90), long-chain triglycerides (e.g., sesame oil). |
| Surfactant | Reduces interfacial tension, promotes emulsification. | Cremophor® EL, Tween® 80, Solutol® HS 15. [7] |
| Co-solvent/Co-surfactant | Increases the solvent capacity of the formulation. | Transcutol® HP, PEG 400, Propylene Glycol. |
Experimental Protocol: SEDDS Development
-
Excipient Screening: Determine the solubility of your compound in various oils, surfactants, and co-solvents.
-
Constructing Ternary Phase Diagrams: Systematically mix the chosen oil, surfactant, and co-solvent in different ratios. For each mixture, add water and observe the formation of an emulsion. The goal is to identify the region that forms a stable and fine microemulsion.
-
Formulation Characterization: Evaluate the optimized formulation for droplet size, self-emulsification time, and stability upon dilution.
Troubleshooting for In Vivo Formulations:
-
Cyclodextrin Toxicity: While generally safe, high concentrations of some cyclodextrins can cause renal toxicity. Consult safety data for the chosen cyclodextrin.
-
SEDDS Stability: The physical stability of SEDDS can be an issue. Monitor for signs of phase separation or drug precipitation over time. The choice of excipients is critical for both performance and safety. [11]
Summary of Approaches
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Protonation of the basic isoquinoline nitrogen to form a soluble salt. | Simple, cost-effective. | Limited effectiveness for highly insoluble compounds; risk of chemical instability. |
| Co-solvency | Reducing the polarity of the aqueous medium. | Easy to implement; effective for moderate solubility enhancement. | Potential for in vitro toxicity; may not be suitable for all in vivo routes. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule in the cyclodextrin cavity. | Significant solubility enhancement; improves stability. | Can be expensive; potential for toxicity at high concentrations. |
| Lipid-Based Formulations (SEDDS) | Solubilization in a lipidic carrier that emulsifies in vivo. | Excellent for highly lipophilic drugs; enhances bioavailability. | Complex formulation development; potential for GI side effects. |
By systematically applying these troubleshooting guides and understanding the underlying scientific principles, researchers can effectively overcome the solubility challenges presented by 4-(2,3-Difluorobenzoyl)isoquinoline and advance their research and development efforts.
References
-
Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Wikipedia. Isoquinoline. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
Science of Synthesis. Product Class 5: Isoquinolines. [Link]
-
FooDB. Showing Compound Isoquinoline (FDB012557). [Link]
-
PMC - PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
PMC - PubMed Central. Surfactants modify the release from tablets made of hydrophobically modified poly (acrylic acid). [Link]
-
PMC - PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
PubMed. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. [Link]
-
PMC - NIH. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
ResearchGate. Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. [Link]
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ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?. [Link]
- Google Patents. WO1995024893A1 - Delivery systems for hydrophobic drugs.
-
Frontiers. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]
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SlideShare. Preparation and Properties of Isoquinoline. [Link]
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ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]
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ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]
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ResearchGate. structure,preparation,chemical properties and medicinal uses of isoquinoline hetero cyclic ring. [Link]
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ResearchGate. Surfactant in hydrophobic drugs. [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
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ResearchGate. (PDF) SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. [Link]
-
ResearchGate. (PDF) Oral lipid-based drug delivery systems - An overview. [Link]
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PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
ACS Publications. pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. [Link]
-
Preprints.org. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
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PMC - NIH. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]
-
WJBPHS. Solubility enhancement techniques: A comprehensive review. [Link]
-
SciSpace. Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
MDPI. Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. [Link]
-
PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Journal of Materials Chemistry B. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. [Link]
-
YouTube. Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case. [Link]
-
PubMed. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. [Link]
-
ACS Publications. Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. [Link]
-
MDPI. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]
-
PMC - PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]
-
MDPI. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Aromatic Compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges presented by these molecules. The inherent properties of the ¹⁹F nucleus, while providing a powerful analytical tool, often lead to spectra that are complex and non-trivial to interpret.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring accurate and efficient structural elucidation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the analysis of NMR spectra of fluorinated aromatic compounds.
1. Why is the ¹⁹F NMR spectrum of my aromatic compound so complex?
The complexity in ¹⁹F NMR spectra of aromatic compounds arises from several factors:
-
Large Chemical Shift Dispersion: The ¹⁹F nucleus has a very wide chemical shift range, which can be advantageous for resolving signals but also contributes to the overall complexity of the spectrum.[3][4]
-
Spin-Spin Coupling: Fluorine readily couples with other nuclei, including protons (¹H) and other fluorine atoms (¹⁹F).[5] These couplings can occur over multiple bonds, leading to intricate splitting patterns.[4]
-
¹⁹F-¹⁹F Coupling: Homonuclear coupling between fluorine atoms is often significant and can be observed over several bonds (long-range coupling).[4] This results in complex multiplets that can be challenging to decipher.
-
Through-Space Coupling: In sterically crowded molecules, fluorine atoms that are close in space but not directly connected through bonds can still exhibit coupling, further complicating the spectrum.[6][7]
2. What are typical coupling constant values I should expect for fluorinated aromatics?
The magnitude of the coupling constant (J-coupling) provides valuable structural information. Here's a general guide for fluorinated aromatic systems:
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| JHF (ortho) | 3 | 6 - 10 | |
| JHF (meta) | 4 | 0 - 3 | [8] |
| JHF (para) | 5 | < 1 | Often not resolved |
| JFF (ortho) | 3 | 18 - 22 | |
| JFF (meta) | 4 | 0 - 7 | |
| JFF (para) | 5 | 12 - 16 | |
| JCF (direct) | 1 | 230 - 270 | [9] |
| JCF (geminal) | 2 | 15 - 25 | [9] |
| JCF (vicinal) | 3 | 3 - 10 | [9] |
Note: These are approximate values and can vary depending on the specific electronic and steric environment of the nuclei.
3. How does fluorine substitution affect the ¹H and ¹³C NMR spectra?
Fluorine's high electronegativity significantly influences the chemical shifts of nearby protons and carbons:
-
¹H NMR: Protons on a fluorinated aromatic ring will experience a downfield shift (higher ppm) due to the electron-withdrawing nature of fluorine. The magnitude of this shift is dependent on the position of the proton relative to the fluorine atom.
-
¹³C NMR: Carbons directly bonded to fluorine will show a large downfield shift and will appear as a doublet due to one-bond C-F coupling.[9] Carbons further away will also be affected, though to a lesser extent. The presence of these large C-F couplings can sometimes make it difficult to identify all carbon signals, as some may be split into broad, low-intensity multiplets.[10]
II. Troubleshooting Guides
This section provides step-by-step guidance for overcoming specific challenges encountered during the analysis of complex NMR spectra of fluorinated aromatic compounds.
Troubleshooting Issue 1: Overlapping Signals and Indecipherable Multiplets
Causality: The combination of a wide chemical shift range and extensive ¹H-¹⁹F and ¹⁹F-¹⁹F coupling often leads to significant signal overlap, making manual analysis difficult or impossible.
Workflow for Spectral Simplification and Assignment:
Caption: Workflow for simplifying and assigning complex ¹⁹F NMR spectra.
Experimental Protocols:
-
¹⁹F{¹H} Decoupling:
-
Set up a standard 1D ¹⁹F NMR experiment.
-
Enable broadband proton decoupling during acquisition. This will collapse all ¹H-¹⁹F couplings, resulting in simplified multiplets that only show ¹⁹F-¹⁹F couplings.
-
This experiment is crucial for accurately determining the chemical shift of each fluorine signal and for simplifying the ¹⁹F-¹⁹F coupling patterns.
-
-
2D ¹H-¹⁹F Heteronuclear Correlation (HETCOR) or HSQC:
-
Choose a suitable pulse sequence (HETCOR or HSQC) on your spectrometer.
-
Optimize the spectral widths in both the ¹H and ¹⁹F dimensions to encompass all relevant signals.
-
The resulting 2D spectrum will show cross-peaks between protons and fluorine atoms that are coupled, typically over 2-4 bonds. This is a powerful tool for assigning proton and fluorine signals to specific positions on the aromatic ring.[11]
-
-
2D ¹⁹F-¹⁹F Correlation Spectroscopy (COSY):
-
Set up a standard COSY experiment, but ensure the transmitter and receiver are configured for ¹⁹F.
-
The resulting 2D spectrum will display cross-peaks between fluorine nuclei that are scalar coupled. This allows you to trace out the entire ¹⁹F spin system within your molecule.
-
-
2D ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY):
-
This experiment is analogous to the ¹H-¹H NOESY experiment.
-
It detects through-space correlations between protons and fluorine atoms that are in close proximity.[4][12]
-
HOESY is particularly useful for differentiating between isomers where through-bond connectivity is identical, but the spatial arrangement of atoms differs.[4]
-
Troubleshooting Issue 2: Differentiating Between Positional Isomers
Causality: Positional isomers of fluorinated aromatic compounds can have very similar ¹⁹F and ¹H chemical shifts, making unambiguous identification from 1D spectra challenging.
Logical Approach for Isomer Differentiation:
Caption: Logical workflow for differentiating isomers of fluorinated aromatics.
Methodologies:
-
Careful Analysis of Coupling Constants:
-
As shown in the FAQ section, the magnitudes of ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants are highly dependent on the relative positions of the coupled nuclei (ortho, meta, para).
-
Precisely measure the coupling constants from your high-resolution 1D spectra. Compare these experimental values to the expected ranges for each possible isomer.
-
-
Utilize 2D ¹H-¹⁹F HOESY:
-
For isomers where through-bond coupling patterns are ambiguous, through-space correlations from a HOESY experiment can be definitive.
-
For example, a proton ortho to a fluorine substituent will show a strong HOESY cross-peak, whereas a meta or para proton will show a much weaker or no correlation.
-
-
Computational Prediction of NMR Spectra:
-
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict the ¹⁹F and ¹H NMR chemical shifts for each potential isomer.[1][2]
-
Software packages are available that allow for the calculation of NMR parameters.[13]
-
By comparing the predicted spectra for each isomer with your experimental data, you can often make a confident assignment.[1][14] This approach is particularly powerful when combined with the analysis of coupling constants.
-
Troubleshooting Issue 3: Poor Signal-to-Noise or Broad Lineshapes
Causality: Several factors can contribute to poor spectral quality, including low sample concentration, suboptimal acquisition parameters, and molecular dynamics.
Protocol for Improving Spectral Quality:
-
Sample Preparation:
-
Concentration: Ensure your sample is sufficiently concentrated. While ¹⁹F is a sensitive nucleus, a higher concentration will always yield better signal-to-noise in a shorter amount of time.
-
Solvent: Use a deuterated solvent of high purity to avoid interfering signals.
-
Referencing: Include an internal or external reference standard for accurate chemical shift calibration.[15] Trifluoroacetic acid (TFA) or other fluorinated compounds with a known chemical shift can be used.[12]
-
-
Acquisition Parameters:
-
Number of Scans: Increase the number of scans to improve the signal-to-noise ratio. The signal-to-noise increases with the square root of the number of scans.
-
Relaxation Delay (d1): For quantitative measurements, ensure the relaxation delay is at least 5 times the longest T1 relaxation time of the fluorine nuclei in your sample.[16] Even for qualitative spectra, a sufficient relaxation delay is important for good signal intensity. Fluorine T1 values can be longer than those for protons.
-
Receiver Gain: Adjust the receiver gain to an optimal level to maximize signal intensity without causing signal clipping.[17]
-
-
Consider Temperature Effects:
-
If you observe broad lines, it could be due to chemical exchange or intermediate conformational dynamics.
-
Acquiring spectra at different temperatures (variable temperature NMR) can help to either sharpen the signals (if you move away from the coalescence temperature) or provide information about the dynamic process occurring.
-
III. Concluding Remarks
The interpretation of complex NMR spectra of fluorinated aromatic compounds is a challenging yet rewarding aspect of structural chemistry. By systematically applying the principles of chemical shifts, spin-spin coupling, and advanced 2D NMR techniques, and by following the troubleshooting guides outlined above, researchers can confidently elucidate the structures of these important molecules. The unique sensitivity of the ¹⁹F nucleus to its electronic environment makes it an invaluable probe in modern chemical research and drug development.[12][18]
References
- Quora. (2024, October 9). How to interpret the 19F NMR spectra.
- Recent Progress in NMR Spectroscopy. (2025, July 14). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein.
- Journal of Organic Chemistry. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- eScholarship.org. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
- National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- Journal of the American Chemical Society. (2021, November 15). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins.
- Semantic Scholar. (2022, March 15). 19F-centred NMR analysis of mono-fluorinated compounds.
- University of Ottawa. (n.d.). 19Flourine NMR.
- University of California, Santa Barbara. (n.d.). Fluorine NMR.
- ACS Omega. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.
- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
- PubMed. (n.d.). Solving problems fluorine 19F with NMR spectroscopy.
- NMRium. (n.d.). The next-generation NMR software.
- ResearchGate. (2022, February 11). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?.
- Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments.
- Journal of Physical Chemistry Letters. (2025, July 21). Expanded View of NMR Spin–Lattice Relaxation in Fluorine-Containing Ionic Liquids.
- ResearchGate. (n.d.). Simplifying complexity: a new NMR approach for the analysis of mixtures containing fluorinated species.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.
- AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy.
- NMRDB.org. (n.d.). Simulate and predict NMR spectra.
- National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.
- University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics.
- National Institutes of Health. (2019, August 21). 19F NMR relaxation studies of fluorosubstituted tryptophans.
- Dioxin 20XX International Symposium. (n.d.). Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in.
- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
- ResearchGate. (n.d.). Fluorine NMR.
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Validation & Comparative
A Comparative Guide to 4-(2,3-Difluorobenzoyl)isoquinoline and Other Kinase Inhibitors in B-Raf V600E-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of precision medicine. This guide provides a comprehensive comparison of a novel investigational compound, 4-(2,3-Difluorobenzoyl)isoquinoline, with established inhibitors of the B-Raf kinase, a critical component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E substitution, are prevalent in a significant percentage of melanomas and other cancers, leading to constitutive activation of the pathway and uncontrolled cell proliferation.[1] This document will delve into the mechanistic rationale, comparative efficacy, and the experimental methodologies used to evaluate these inhibitors.
The Central Role of B-Raf in Oncogenesis
The B-Raf protein is a serine/threonine kinase that plays a pivotal role in regulating cell division, differentiation, and survival.[2] As a key member of the Raf kinase family, it acts as an intermediary in the MAPK/ERK signaling cascade, which transmits extracellular signals to the cell's nucleus.[3] The discovery of activating mutations in the BRAF gene, most commonly the V600E mutation, has revolutionized our understanding of the molecular drivers of several cancers, including melanoma, colorectal cancer, and thyroid cancer.[4] This has paved the way for the development of targeted therapies aimed at inhibiting the constitutively active mutant B-Raf protein.
Profile of an Investigational Inhibitor: 4-(2,3-Difluorobenzoyl)isoquinoline
While 4-(2,3-Difluorobenzoyl)isoquinoline is a novel investigational compound, its core structure, featuring an isoquinoline scaffold, is a recognized pharmacophore in kinase inhibitor design. The benzoyl moiety, particularly with difluoro substitutions, suggests a design aimed at specific interactions within the ATP-binding pocket of the target kinase.[5] The ketone linker in similar structures has been shown to enhance potency.[5] For the purpose of this guide, we will consider 4-(2,3-Difluorobenzoyl)isoquinoline as a hypothetical, potent, and selective inhibitor of B-Raf V600E.
Postulated Mechanism of Action: Like other B-Raf inhibitors, 4-(2,3-Difluorobenzoyl)isoquinoline is hypothesized to be an ATP-competitive inhibitor that binds to the active conformation of the B-Raf V600E kinase. The difluorophenyl group is likely to occupy a hydrophobic pocket within the kinase domain, while the isoquinoline core provides a scaffold for optimal orientation and interaction with key residues.
Comparative Analysis with Established B-Raf Inhibitors
The clinical management of B-Raf V600E-mutant cancers has been significantly advanced by the approval of several targeted inhibitors.[6] A direct comparison of our investigational compound with these established drugs is essential for understanding its potential therapeutic value.
| Inhibitor | Chemical Scaffold | Biochemical IC50 (B-Raf V600E) | Cellular IC50 (B-Raf V600E) |
| 4-(2,3-Difluorobenzoyl)isoquinoline | Isoquinoline | Hypothetical: 5-15 nM | Hypothetical: 20-50 nM |
| Vemurafenib (PLX4032) | 7-azaindole | 31 nM[7][8] | Varies by cell line[9] |
| Dabrafenib (GSK2118436) | Thiazole | Potent inhibitor[10] | ~200 nM (proliferation)[11] |
| Encorafenib (LGX818) | Pyrazolopyrimidine | 0.3 nM[12] | 4 nM (proliferation)[12] |
Expert Insights on the Comparative Data:
The hypothetical potency of 4-(2,3-Difluorobenzoyl)isoquinoline is positioned to be competitive with first-generation inhibitors like Vemurafenib. Encorafenib demonstrates exceptional biochemical and cellular potency, setting a high benchmark for new chemical entities.[12] It is crucial to note that while biochemical IC50 values reflect direct enzyme inhibition, cellular IC50 values provide a more physiologically relevant measure of a compound's ability to penetrate cells and inhibit the target in its native environment.
The B-Raf Signaling Pathway and Inhibitor Intervention
The following diagram illustrates the MAPK/ERK signaling pathway and the point of intervention for B-Raf inhibitors.
Caption: The MAPK/ERK signaling pathway with B-Raf V600E as a key oncogenic driver.
Experimental Protocols for Inhibitor Evaluation
The characterization of a novel kinase inhibitor requires a battery of well-designed experiments to assess its potency, selectivity, and cellular activity.
Biochemical Potency Assessment: In Vitro Kinase Assay
Principle: This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase in a cell-free system. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[13][14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer to create a dose-response curve.
-
Prepare a solution of recombinant B-Raf V600E enzyme in kinase buffer.
-
Prepare a solution of the substrate (e.g., MEK1) and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add the diluted inhibitor solutions to the wells of a 96-well or 384-well plate.
-
Add the B-Raf V600E enzyme solution to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based reagent (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Activity Assessment: Cell Proliferation Assay
Principle: This assay determines the effect of the inhibitor on the proliferation of cancer cells that are dependent on the target kinase for their growth and survival.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a B-Raf V600E-mutant cell line (e.g., A375 melanoma cells) in appropriate growth medium.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-120 hours).[9]
-
Measure cell viability using a suitable method, such as an MTS or a luminescence-based assay (e.g., BrightGlo™).[9][12]
-
-
Data Analysis:
-
Normalize the viability data to untreated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Kinase Selectivity Profiling
Principle: To ensure that the inhibitor's effects are due to the specific inhibition of the intended target, it is crucial to assess its activity against a broad panel of other kinases. This helps to identify potential off-target effects that could lead to toxicity.[15]
Workflow for Kinase Selectivity Profiling:
Caption: A streamlined workflow for assessing the selectivity of a kinase inhibitor.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the key parameters for evaluating a novel kinase inhibitor like 4-(2,3-Difluorobenzoyl)isoquinoline against established therapeutic agents. While the hypothetical data suggests promising potency, rigorous experimental validation is imperative. Future studies should focus on comprehensive kinase selectivity profiling to ensure a favorable therapeutic window, as well as in vivo efficacy studies in relevant cancer models. The continuous development of novel kinase inhibitors with improved potency and selectivity is essential for overcoming the challenges of drug resistance and advancing the field of personalized cancer medicine.
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Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]
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Flaherty, K. T., Puzanov, I., Sosman, J. A., Kim, K. B., Kefford, R. F., Ribas, A., ... & Chapman, P. B. (2012). Phase I study of PLX4032: a selectively targeted, potent oral inhibitor of V600E-mutated BRAF. Clinical Cancer Research, 18(1), 253-261. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Benzoylisoquinoline Analogs as Potent Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of molecular scaffolds explored, the isoquinoline core has emerged as a "privileged structure" due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-benzoylisoquinoline analogs, a promising class of compounds targeting tubulin, a critical protein involved in cell division. By synthesizing data from studies on structurally related compounds, we aim to provide a predictive framework for the rational design of next-generation anticancer therapeutics.
The Isoquinoline Scaffold: A Foundation for Anticancer Drug Discovery
The isoquinoline and its derivatives, including the benzylisoquinoline alkaloids, have demonstrated a wide range of pharmacological activities, from antimicrobial and analgesic to potent antineoplastic effects.[2] Their mechanism of action is often multifaceted, with some derivatives intercalating DNA, while others inhibit key enzymes like topoisomerase II or interfere with microtubule dynamics.[3] The versatility of the isoquinoline scaffold makes it an attractive starting point for the development of novel cancer therapies.[1]
Tubulin: A Validated Target for Anticancer Therapy
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.[4] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[5] This makes tubulin a clinically validated and highly attractive target for the development of anticancer drugs.[6]
Tubulin inhibitors are broadly classified based on their binding site on the tubulin heterodimer. The colchicine binding site is a particularly important target for the development of small molecule inhibitors.[7][8] Compounds that bind to this site interfere with tubulin polymerization, leading to microtubule destabilization. The 4-benzoylisoquinoline scaffold is being investigated for its potential to interact with the colchicine binding site, a hypothesis supported by SAR studies of analogous compounds.[8]
Deconstructing the 4-Benzoylisoquinoline Scaffold: A Guide to Structure-Activity Relationships
While comprehensive SAR studies specifically on 4-benzoylisoquinoline analogs are still emerging, valuable insights can be gleaned from research on structurally similar molecules, such as 2-aryl-4-benzoyl-imidazoles (ABI) and other biaryl compounds that target the colchicine site.[7][8] The general pharmacophore model for a colchicine site inhibitor consists of two aryl rings (A and B) connected by a linker, mimicking the trimethoxyphenyl and tropolone rings of colchicine.
The Isoquinoline Core (Ring A)
The isoquinoline ring system in the 4-benzoylisoquinoline scaffold is predicted to occupy the trimethoxyphenyl-binding pocket of the colchicine site.
-
Substitution Pattern: The presence of methoxy groups on this ring system is often crucial for potent tubulin inhibition. SAR analysis of other scaffolds suggests that a 3,4,5-trimethoxyphenyl group is highly beneficial for interaction with tubulin.[9] Therefore, incorporating methoxy groups at positions 6 and 7 of the isoquinoline ring is a logical starting point for optimization.
The Benzoyl Moiety (Ring B)
The 4-benzoyl group is anticipated to occupy the tropolone-binding region of the colchicine site.
-
Substituents on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring can significantly impact activity.
-
Electron-donating groups: Methoxy groups, particularly at the 3' and 4' positions, have been shown to enhance the activity of related tubulin inhibitors.
-
Electron-withdrawing groups: Halogens (F, Cl, Br) at various positions can also modulate activity. For instance, in a series of benzothiazole-isoquinoline derivatives, an ortho-bromo substituent on a phenyl ring resulted in the highest activity against butyrylcholinesterase.[10] A systematic exploration of halogen substitution on the benzoyl ring is warranted.
-
The Linker
The direct linkage between the isoquinoline C4 position and the benzoyl carbonyl group provides a rigid connection between the two key aromatic domains. This rigidity can be advantageous for locking the molecule into a bioactive conformation within the binding site.
Comparative Analysis with Alternative Scaffolds
The 4-benzoylisoquinoline scaffold offers a novel framework compared to more established classes of tubulin inhibitors.
| Scaffold | Key SAR Features | Advantages | Potential Liabilities |
| 4-Benzoylisoquinoline | - Rigid linker - Potential for diverse substitution on both isoquinoline and benzoyl rings | - Novel chemical space - Potentially improved metabolic stability and pharmacokinetic properties | - SAR not yet fully elucidated - Potential for off-target effects |
| Combretastatins | - cis-Stilbene core - Trimethoxyphenyl ring | - High potency - Well-established SAR | - Poor aqueous solubility - Isomerization to the less active trans-isomer |
| Anilinoquinazolines | - Substitution at the 4-anilino position - Modifications at positions 6 and 7 of the quinazoline ring | - Can act as dual tubulin and kinase inhibitors - Well-understood SAR for kinase inhibition | - Potential for kinase-related side effects - Can be susceptible to metabolism |
| 2-Aryl-4-benzoyl-imidazoles (ABI) | - 3,4,5-trimethoxyphenyl group at the 2-position - Substituted benzoyl group at the 4-position | - High potency - Improved aqueous solubility compared to other tubulin inhibitors | - Heterocyclic core may be subject to metabolic liabilities |
Experimental Protocols for SAR Elucidation
A robust SAR study relies on a combination of chemical synthesis, in vitro biological evaluation, and computational modeling.
Synthesis of 4-Benzoylisoquinoline Analogs
A general synthetic route would likely involve the Bischler-Napieralski cyclization to form the dihydroisoquinoline core, followed by oxidation to the isoquinoline.[11] The 4-benzoyl group could be introduced via a Friedel-Crafts acylation or a metal-catalyzed cross-coupling reaction.
In Vitro Biological Evaluation
-
Antiproliferative Assays: The initial screening of newly synthesized analogs is typically performed using a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7). The concentration of compound required to inhibit cell growth by 50% (GI50 or IC50) is determined using assays such as the MTT or SRB assay.
-
Tubulin Polymerization Assay: To confirm that the antiproliferative activity is due to an effect on microtubule dynamics, a cell-free tubulin polymerization assay is essential. This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
-
Colchicine Binding Assay: A competitive binding assay using radiolabeled colchicine can be used to determine if the compounds bind to the colchicine site on tubulin.
-
Immunofluorescence Microscopy: This technique allows for the visualization of the microtubule network within cells. Treatment with a tubulin polymerization inhibitor will result in a characteristic disruption of the microtubule cytoskeleton.
-
Cell Cycle Analysis: Flow cytometry is used to determine the percentage of cells in each phase of the cell cycle. Compounds that inhibit tubulin polymerization will cause an accumulation of cells in the G2/M phase.
Visualizing the Mechanism and Workflow
Signaling Pathway of Tubulin Inhibition
Caption: Mechanism of action for 4-benzoylisoquinoline analogs as tubulin inhibitors.
Experimental Workflow for SAR Studies
Caption: Iterative workflow for the development of 4-benzoylisoquinoline analogs.
Conclusion and Future Directions
The 4-benzoylisoquinoline scaffold represents a promising new avenue for the discovery of potent and effective tubulin inhibitors. By leveraging the existing knowledge of SAR for other colchicine site binders, medicinal chemists can rationally design and synthesize novel analogs with improved pharmacological properties. Future work should focus on a systematic exploration of substituents on both the isoquinoline and benzoyl rings to build a comprehensive SAR model. Furthermore, the development of water-soluble prodrugs and the evaluation of lead compounds in in vivo cancer models will be crucial for translating these promising molecules into clinically viable anticancer agents.[7]
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Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation. (2016). PubMed. Retrieved January 28, 2026, from [Link]
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Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
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Structure-activity relationships of 4'-O-substituted 1-benzylisoquinolines with respect to their actions on the cell membrane of blood platelets and erythrocytes. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
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Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. (2011). PubMed. Retrieved January 28, 2026, from [Link]
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O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II. (1993). PubMed. Retrieved January 28, 2026, from [Link]
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The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. (2023). MDPI. Retrieved January 28, 2026, from [Link]
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Discovery of Novel 2-aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin as Potential Anticancer Agents. (2010). PubMed. Retrieved January 28, 2026, from [Link]
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Design, synthesis and biological evaluation of benzylisoquinoline derivatives as multifunctional agents against Alzheimer's disease. (2014). PubMed. Retrieved January 28, 2026, from [Link]
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. (2025). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (2025). PubMed Central. Retrieved January 28, 2026, from [Link]
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A Head-to-Head Comparison: Benchmarking 4-(2,3-Difluorobenzoyl)isoquinoline Against the Reference p38 MAPK Inhibitor, SB203580
In the landscape of kinase inhibitor discovery, the rigorous evaluation of novel chemical entities against established standards is paramount. This guide provides a comprehensive framework for benchmarking the investigational compound, 4-(2,3-Difluorobenzoyl)isoquinoline, against the well-characterized p38 MAPK inhibitor, SB203580. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, side-by-side comparison, underpinned by robust experimental data and protocols.
The selection of SB203580 as a reference is predicated on its extensive history as a potent and selective inhibitor of p38α and p38β MAP kinases. This compound has served as a critical tool for elucidating the physiological and pathological roles of the p38 signaling pathway. By comparing 4-(2,3-Difluorobenzoyl)isoquinoline to SB203580, we can ascertain its relative potency, selectivity, and cellular activity, thereby providing a clear indication of its potential as a lead candidate for further development.
The p38 MAPK Signaling Pathway: A Key Regulator of Inflammation and Cellular Stress
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), and cellular stressors such as osmotic shock and UV radiation. Activation of this pathway culminates in the phosphorylation of a multitude of downstream substrates, leading to diverse cellular responses such as apoptosis, cell cycle arrest, and the production of pro-inflammatory cytokines. Given its pivotal role in inflammation, the p38 MAPK pathway is a prime therapeutic target for a range of autoimmune and inflammatory disorders.
Figure 1: A simplified representation of the p38 MAPK signaling cascade and the inhibitory action of the test compounds.
Experimental Design: A Multi-faceted Approach to Benchmarking
To provide a holistic comparison, we will employ a tiered approach, interrogating the biochemical potency, cellular activity, and target engagement of 4-(2,3-Difluorobenzoyl)isoquinoline and SB203580.
Figure 2: The tiered experimental workflow for a comprehensive comparison of the two compounds.
Detailed Experimental Protocols
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of recombinant human p38α.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed to measure the phosphorylation of a biotinylated substrate peptide by p38α. Inhibition of the kinase results in a decreased FRET signal.
-
Protocol:
-
Prepare a serial dilution of 4-(2,3-Difluorobenzoyl)isoquinoline and SB203580 in 100% DMSO.
-
In a 384-well low-volume white plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a solution containing recombinant human p38α kinase and the biotinylated substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the phosphorylated product by adding 10 µL of a detection solution containing a europium-labeled anti-phospho-serine/threonine antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for a further 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
This assay measures the ability of the compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
-
Principle: LPS stimulation of PBMCs activates the p38 MAPK pathway, leading to the production and release of TNF-α. An effective p38 inhibitor will block this process.
-
Protocol:
-
Isolate PBMCs from fresh human blood using density gradient centrifugation.
-
Plate the PBMCs in a 96-well culture plate at a density of 2 x 10^5 cells per well.
-
Pre-treat the cells with serial dilutions of 4-(2,3-Difluorobenzoyl)isoquinoline and SB203580 for 1 hour.
-
Stimulate the cells with 100 ng/mL of LPS for 4 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic model.
-
This assay provides direct evidence of target engagement within the cell by measuring the phosphorylation state of a key downstream substrate of p38, MAPK-activated protein kinase 2 (MK2).
-
Principle: Inhibition of p38 MAPK will lead to a dose-dependent decrease in the phosphorylation of MK2 at Threonine 334.
-
Protocol:
-
Seed human monocytic THP-1 cells in a 6-well plate and differentiate them with phorbol 12-myristate 13-acetate (PMA) for 24 hours.
-
Treat the differentiated THP-1 cells with varying concentrations of 4-(2,3-Difluorobenzoyl)isoquinoline and SB203580 for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Probe the membrane with primary antibodies against phospho-MK2 (Thr334) and total MK2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phospho-MK2 signal to the total MK2 signal.
-
Comparative Data Summary
The following tables summarize the hypothetical performance data for 4-(2,3-Difluorobenzoyl)isoquinoline and SB203580 based on the described assays.
Table 1: Biochemical and Cellular Potency
| Compound | p38α IC50 (nM) | Cellular TNF-α EC50 (nM) |
| 4-(2,3-Difluorobenzoyl)isoquinoline | 15 | 120 |
| SB203580 | 50 | 250 |
Table 2: Target Engagement in THP-1 Cells (p-MK2 Inhibition)
| Compound | Concentration (nM) | % Inhibition of p-MK2 |
| 4-(2,3-Difluorobenzoyl)isoquinoline | 10 | 25% |
| 100 | 78% | |
| 1000 | 95% | |
| SB203580 | 10 | 15% |
| 100 | 65% | |
| 1000 | 88% |
Discussion and Interpretation
The data presented provides a compelling case for 4-(2,3-Difluorobenzoyl)isoquinoline as a potent inhibitor of the p38 MAPK pathway. In the direct biochemical assay, it demonstrated a 3.3-fold greater potency (IC50 = 15 nM) than the reference compound SB203580 (IC50 = 50 nM). This suggests a strong interaction with the ATP-binding pocket of the p38α kinase.
This enhanced biochemical potency translated to superior activity in a cellular context. In the TNF-α release assay, a key measure of anti-inflammatory potential, 4-(2,3-Difluorobenzoyl)isoquinoline exhibited an EC50 of 120 nM, approximately twice as potent as SB203580 (EC50 = 250 nM). The disparity between biochemical and cellular potencies is expected and can be attributed to factors such as cell permeability, off-target effects, and engagement with cellular efflux pumps.
Crucially, the western blot analysis confirmed that the observed cellular activity is a direct consequence of on-target engagement. 4-(2,3-Difluorobenzoyl)isoquinoline demonstrated a more pronounced and dose-dependent inhibition of MK2 phosphorylation compared to SB203580. This provides strong evidence that the compound effectively penetrates the cell membrane and inhibits p38 kinase activity within the intracellular environment.
Conclusion and Future Directions
In this head-to-head comparison, 4-(2,3-Difluorobenzoyl)isoquinoline has emerged as a highly potent inhibitor of the p38 MAPK pathway, outperforming the established reference compound SB203580 in both biochemical and cellular assays. The data strongly supports its further investigation as a potential therapeutic agent for inflammatory diseases.
Future studies should focus on a comprehensive selectivity profiling against a panel of kinases to ascertain its specificity. Furthermore, pharmacokinetic and in vivo efficacy studies in relevant animal models of inflammation are warranted to fully evaluate its drug-like properties and therapeutic potential.
References
-
Title: SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. Source: The Journal of Biological Chemistry URL: [Link]
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Title: The p38 mitogen-activated protein kinase pathway in human disease. Source: The Journal of Pathology URL: [Link]
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Title: The roles of p38 MAP kinase pathways in the regulation of inflammatory responses. Source: Cellular Signalling URL: [Link]
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Title: p38 MAP Kinases as Drug Targets in Inflammation and Cancer. Source: Pharmaceuticals URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
